

Spectroscopic Analysis of 2-Chlorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name:	(2-Chlorophenyl) (phenyl)methanone
Cat. No.:	B131818

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzophenone, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following sections summarize the quantitative spectroscopic data for 2-Chlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Chlorobenzophenone exhibits distinct signals corresponding to the protons on its two aromatic rings.

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.81-7.83	m	2H, Phenyl group
7.58-7.63	m	1H, Phenyl group
7.45-7.49	m	4H, Phenyl & Chlorophenyl groups
7.37-7.38	m	2H, Chlorophenyl group

Solvent: CDCl_3 , Frequency: 400 MHz

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
195.4	$\text{C}=\text{O}$ (Carbonyl)
138.6	Quaternary Carbon
136.5	Quaternary Carbon
133.8	Aromatic CH
131.3	Aromatic CH
131.2	Aromatic CH
130.1	Aromatic CH
130.0	Aromatic CH
129.2	Aromatic CH
128.7	Aromatic CH
126.7	Aromatic CH

Solvent: CDCl_3 , Frequency: 100 MHz[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
1660-1680	Strong	C=O Stretch (Ketone)[2]
1590-1600	Medium to Weak	Aromatic C=C Stretch[2]
1440-1480	Medium to Weak	Aromatic C=C Stretch[2]
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-Chlorobenzophenone results in fragmentation of the molecule, providing information about its structure and molecular weight. The molecular ion peak is observed at m/z 216, corresponding to the molecular weight of the compound.[3]

m/z	Relative Intensity	Assignment
218	28.10	[M+2] ⁺ (Isotope peak)[3]
216	80.50	[M] ⁺ (Molecular ion)[3]
139	65.0	[C ₇ H ₄ ClO] ⁺ (Chlorobenzoyl cation)[3]
111	-	[C ₆ H ₄ Cl] ⁺ (Chlorophenyl cation)
105	99.99	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)[3]
77	53.40	[C ₆ H ₅] ⁺ (Phenyl cation)[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of 2-Chlorobenzophenone.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.
- Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

^1H NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Typically -2 to 12 ppm.
- Referencing: The residual solvent peak of CDCl_3 (δ 7.26 ppm) is used as a reference.

^{13}C NMR Data Acquisition:

- Spectrometer: 100 MHz or higher corresponding proton frequency NMR spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.

- Spectral Width: Typically 0 to 220 ppm.
- Referencing: The central peak of the CDCl_3 triplet (δ 77.16 ppm) is used as a reference.

FT-IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal of the FT-IR spectrometer is clean. Record a background spectrum.
- Place a small amount of solid 2-Chlorobenzophenone powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.
- Spectral Range: 4000 cm^{-1} to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

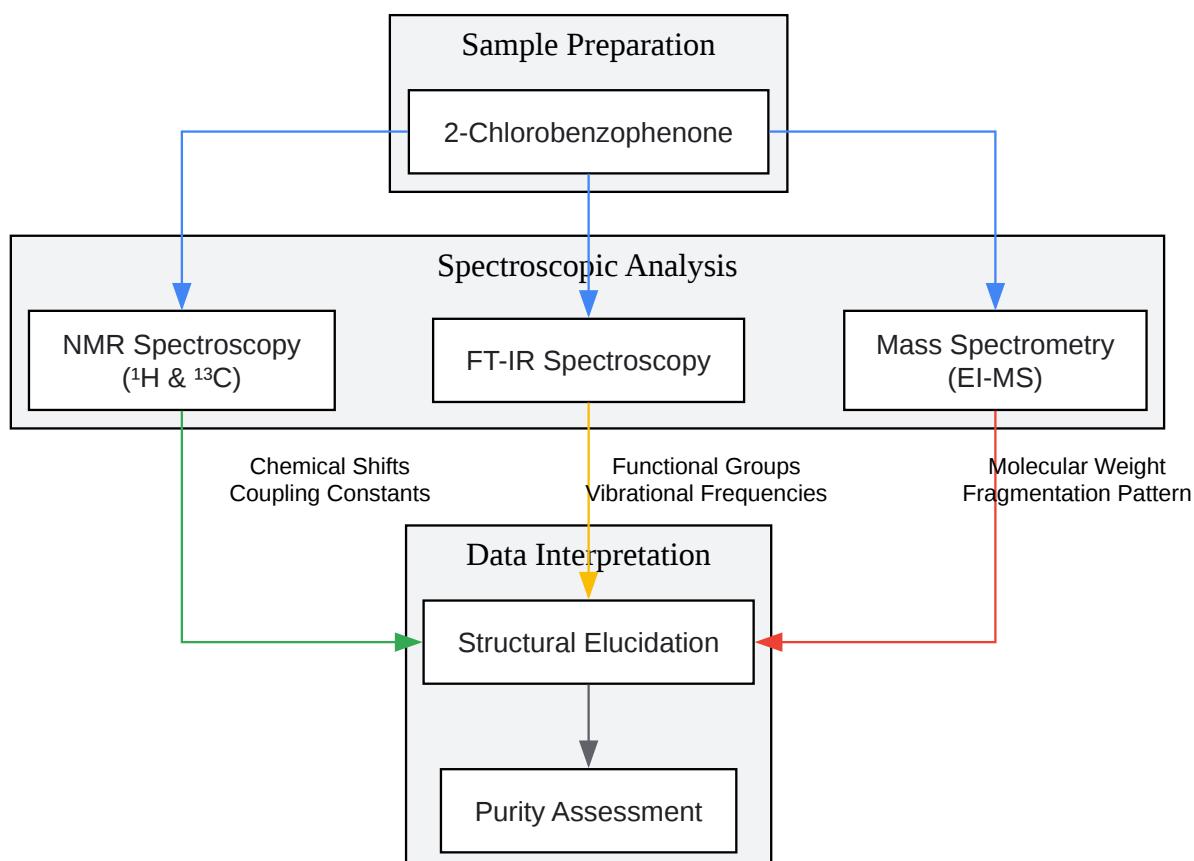
Sample Introduction and Ionization (Electron Ionization - EI):

- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize, forming a molecular ion and a series of fragment ions.

Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mass Range: A typical scan range would be m/z 50-350 to encompass the molecular ion and key fragments.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to deduce the structure of the molecule.

Mandatory Visualization

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Spectroscopic analysis workflow for 2-Chlorobenzophenone.

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References

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